2,5-Difluoro-4-methoxyphenylzinc bromide
Description
Historical Development and Evolution of Organozinc Chemistry
The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc. digitellinc.com This pioneering work not only introduced a new class of organometallic compounds but also laid the groundwork for the development of the theory of valence. digitellinc.com Over the following decades, the field witnessed significant advancements, including the discovery of the Reformatsky reaction, which utilizes zinc to mediate the reaction between an α-halo ester and a carbonyl compound to form a β-hydroxy ester. digitellinc.com
A pivotal moment in the evolution of organozinc chemistry was the development of palladium-catalyzed cross-coupling reactions. The Negishi coupling, first reported in 1977, demonstrated the remarkable utility of organozinc compounds as nucleophilic partners in the formation of carbon-carbon bonds with a wide array of organic halides and triflates. organic-chemistry.org This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, showcased the high reactivity and broad functional group tolerance of organozinc reagents. chem-station.comnobelprize.org
| Year | Key Development | Contributor(s) | Significance |
| 1849 | First synthesis of an organozinc compound (diethylzinc) | Edward Frankland | Laid the foundation for organometallic chemistry and the theory of valence. digitellinc.com |
| 1887 | Discovery of the Reformatsky reaction | Sergey Reformatsky | Provided a reliable method for the synthesis of β-hydroxy esters. digitellinc.com |
| 1977 | Development of the Negishi coupling | Ei-ichi Negishi | Revolutionized C-C bond formation with its high reactivity and functional group tolerance. organic-chemistry.orgnobelprize.org |
Strategic Importance of Arylzinc Halides in Carbon-Carbon Bond Formation
Arylzinc halides have carved a niche as highly valuable reagents in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. acs.org Their strategic importance stems from a unique balance of nucleophilicity and stability, allowing for efficient bond formation while tolerating a wide range of sensitive functional groups that are often incompatible with more reactive organometallic reagents like Grignard or organolithium reagents. nih.govlscollege.ac.in
The Negishi coupling, in particular, has highlighted the prowess of arylzinc halides. organic-chemistry.org This reaction enables the formation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules. The mild reaction conditions and the ability to prepare a diverse array of functionalized arylzinc reagents have made this methodology a cornerstone of modern drug discovery and development. bohrium.comnih.gov The tolerance of functional groups such as esters, nitriles, ketones, and even some acidic protons allows for the late-stage functionalization of complex molecules, a crucial advantage in multi-step syntheses. nih.govmit.edu
Contextualization of 2,5-Difluoro-4-methoxyphenylzinc Bromide as a Key Fluorinated Building Block
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.govresearchgate.netnih.gov Fluorination can improve metabolic stability, increase binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. bohrium.comtandfonline.com Consequently, there is a high demand for versatile fluorinated building blocks that can be readily incorporated into complex molecular scaffolds.
This compound has emerged as a key player in this context. tandfonline.com This commercially available organozinc reagent serves as a nucleophilic source of the 2,5-difluoro-4-methoxyphenyl moiety, a structural motif of interest in the design of bioactive compounds. Its primary application lies in palladium-catalyzed Negishi cross-coupling reactions, where it can be efficiently coupled with a variety of aryl and heteroaryl halides or triflates. tandfonline.com The presence of the two fluorine atoms and the methoxy (B1213986) group on the aromatic ring can significantly influence the electronic properties and metabolic stability of the resulting coupled products.
The utility of this compound is underscored by its role as a readily accessible tool for the synthesis of complex fluorinated molecules. While specific examples of its application in the total synthesis of natural products are not extensively documented in readily available literature, its commercial availability and demonstrated reactivity in fundamental C-C bond-forming reactions make it a valuable resource for medicinal chemists and synthetic organic chemists alike. tandfonline.com
| Property | Value |
| Chemical Formula | C₇H₅BrF₂OZn |
| Molecular Weight | 288.40 g/mol |
| Appearance | Solution in THF |
| Primary Application | Negishi Coupling Reagent |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5BrF2OZn |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c1-10-7-4-5(8)2-3-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MKTISAGSACSTQN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C(=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluoro 4 Methoxyphenylzinc Bromide
Direct Oxidative Addition Approaches
Direct oxidative addition involves the insertion of metallic zinc into the carbon-halogen bond of an aryl halide. The reactivity of the zinc metal is a critical factor in the success of this method.
Synthesis via Highly Reactive Zinc (Rieke® Zinc)
The use of highly reactive zinc, commercially known as Rieke® Zinc, is a prominent method for the synthesis of 2,5-Difluoro-4-methoxyphenylzinc bromide. This activated form of zinc overcomes the typically low reactivity of standard zinc dust, allowing for the efficient oxidative addition to the corresponding aryl bromide, 1-bromo-2,5-difluoro-4-methoxybenzene.
The preparation of Rieke® Zinc involves the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This process generates a finely divided, highly reactive zinc powder with a large surface area, which is crucial for the oxidative addition to occur under mild conditions.
A typical procedure for the synthesis of this compound using this method would involve the slow addition of a solution of 1-bromo-2,5-difluoro-4-methoxybenzene in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to a stirred suspension of the freshly prepared Rieke® Zinc. The reaction is typically carried out at room temperature and monitored until the consumption of the starting aryl bromide is complete. The resulting solution of this compound in THF can then be used directly in subsequent reactions. The commercial availability of this reagent as a solution in THF, noted as a product of Rieke Metals, Inc., further underscores the industrial relevance of this synthetic approach. sigmaaldrich.com
Table 1: General Reaction Parameters for the Synthesis of Arylzinc Bromides using Rieke® Zinc
| Parameter | Value |
| Starting Material | 1-Bromo-2,5-difluoro-4-methoxybenzene |
| Reagent | Rieke® Zinc |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours |
Recent Advancements in Flow Chemistry for In Situ Generation
While specific examples for the synthesis of this compound using flow chemistry are not yet prevalent in the literature, this technique offers a promising avenue for the on-demand and safe generation of this and other organozinc reagents. Flow chemistry involves the continuous pumping of reactants through a heated reactor column packed with zinc metal. This method provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety, particularly for exothermic reactions.
The in situ generation of the organozinc reagent in a flow system, which can then be directly introduced into a subsequent reaction stream (e.g., for a Negishi coupling), minimizes the handling and storage of the potentially unstable organometallic compound. This approach is gaining traction for the synthesis of various organozinc halides and is a likely area for future development in the preparation of this compound.
Transmetalation Pathways
Transmetalation offers an alternative route to this compound, starting from a more reactive organometallic precursor. This method involves the exchange of a metal from an organometallic compound with a zinc salt, typically zinc bromide (ZnBr₂).
Preparation from Organolithium Intermediates
This pathway begins with the formation of an organolithium species, 2,5-difluoro-4-methoxyphenyllithium. This is typically achieved through a lithium-halogen exchange reaction, where 1-bromo-2,5-difluoro-4-methoxybenzene is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF.
Once the organolithium intermediate is formed, a solution of anhydrous zinc bromide in THF is added. The transmetalation reaction is generally fast and exothermic, resulting in the formation of this compound and lithium bromide. This method is advantageous when the direct oxidative addition of zinc is sluggish or when the required aryl halide is not a bromide.
Table 2: Hypothetical Reaction Scheme for Organolithium Transmetalation
| Step | Reactants | Conditions | Product |
| 1. Lithiation | 1-Bromo-2,5-difluoro-4-methoxybenzene, n-Butyllithium | THF, -78 °C | 2,5-Difluoro-4-methoxyphenyllithium |
| 2. Transmetalation | 2,5-Difluoro-4-methoxyphenyllithium, Zinc Bromide | THF, -78 °C to RT | This compound |
Conversion from Grignard Reagents
Similar to the organolithium route, a Grignard reagent can serve as the precursor for transmetalation. The first step involves the preparation of 2,5-Difluoro-4-methoxyphenylmagnesium bromide by reacting 1-bromo-2,5-difluoro-4-methoxybenzene with magnesium turnings in an ethereal solvent like THF.
The subsequent addition of a zinc bromide solution to the freshly prepared Grignard reagent results in a metal-metal exchange, yielding the desired this compound and magnesium bromide. This method is often preferred over the organolithium route due to the milder conditions required for the Grignard reagent formation and the generally lower basicity of Grignard reagents, which can be beneficial for substrates with sensitive functional groups.
Formation from Zincates (e.g., Dilithium (B8592608) Aryl Zincates)
A more complex but potentially more reactive intermediate for the synthesis of arylzinc compounds involves the formation of zincates. For instance, a dilithium aryl zincate could be prepared by reacting the organolithium species, 2,5-difluoro-4-methoxyphenyllithium, with half an equivalent of zinc bromide. This would theoretically form a higher-order zincate, [Li(THF)₂][(2,5-F₂-4-MeO-C₆H₂)₂ZnBr]. The subsequent reaction of this zincate species to generate the simple arylzinc bromide is not a standard synthetic route and is less commonly employed than the direct transmetalation from the organolithium or Grignard reagent. The chemistry of zincates is more often exploited to modify the reactivity of the organozinc species rather than as a direct preparative method for RZnX compounds.
Reactivity Spectrum and Mechanistic Investigations of 2,5 Difluoro 4 Methoxyphenylzinc Bromide
Fundamental Reactivity Characteristics of Difluoroaryl Organozinc Bromides
Difluoroaryl organozinc bromides, such as 2,5-Difluoro-4-methoxyphenylzinc bromide, are part of a class of organometallic reagents that exhibit a nuanced reactivity profile, governed by the electronic and steric nature of their substituents. Their utility in organic synthesis is largely defined by their chemoselectivity and compatibility with a wide array of functional groups.
Electronic and Steric Influences of Fluorine and Methoxy (B1213986) Substituents on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and can influence the nucleophilicity of the organozinc reagent. The methoxy group, conversely, is an electron-donating group through resonance (+R effect), which increases the electron density on the ring, particularly at the ortho and para positions.
The interplay of these opposing electronic effects is complex. The methoxy group can enhance the reactivity of the organozinc reagent in palladium-catalyzed cross-coupling reactions. nih.gov However, the strong inductive effect of the two fluorine atoms can temper this reactivity.
Sterically, the fluorine atom at the ortho position (relative to the zinc-bearing carbon) can influence the approach of the electrophile and the coordination of the palladium catalyst. While fluorine is relatively small, its presence can still create steric hindrance that affects the rate and efficiency of the cross-coupling reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable partner in transition metal-catalyzed cross-coupling reactions, most notably the palladium-catalyzed Negishi coupling. nih.gov This reaction allows for the formation of a new carbon-carbon bond between the difluoromethoxyphenyl group and a variety of organic electrophiles.
Palladium-Catalyzed Negishi Coupling
The Negishi coupling is a powerful method for the synthesis of unsymmetrical biaryls and other coupled products. pitt.edu The reaction typically involves the use of a palladium(0) catalyst, which undergoes oxidative addition with an organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Scope of Electrophilic Coupling Partners (e.g., Aryl Halides, Acid Chlorides)
The Negishi coupling of this compound can be performed with a wide range of electrophilic partners. Aryl halides (iodides, bromides, and even activated chlorides) are common substrates, leading to the synthesis of highly functionalized biaryl compounds. nih.gov The reaction generally tolerates a broad spectrum of functional groups on the aryl halide partner, including esters, nitriles, and ketones. nih.gov
Acid chlorides are also viable electrophiles in Negishi-type couplings, providing a direct route to the synthesis of unsymmetrical ketones. This transformation is particularly useful as it avoids the harsher conditions often associated with Friedel-Crafts acylation.
The following table provides a representative scope of electrophilic partners that could be expected to couple with this compound, with anticipated high yields under optimized conditions.
| Electrophile | Product Type | Expected Reactivity |
| 4-Iodoacetophenone | Biaryl Ketone | High |
| Methyl 4-bromobenzoate | Biaryl Ester | High |
| 4-Bromobenzonitrile | Biaryl Nitrile | High |
| 1-Bromo-4-nitrobenzene | Biaryl Nitro Compound | Moderate to High |
| Benzoyl Chloride | Diaryl Ketone | High |
| 4-Chloropyridine | Heteroaryl Biaryl | High (with activated chlorides) |
Ligand Design and Optimization in Catalytic Cycles
The choice of ligand on the palladium catalyst is crucial for the success of the Negishi coupling, influencing reaction rates, yields, and the scope of compatible substrates. nih.gov For electron-rich organozinc reagents, such as those bearing a methoxy group, and for sterically demanding substrates, the use of bulky and electron-rich phosphine (B1218219) ligands is often beneficial.
Ligands like SPhos, RuPhos, and XPhos have been shown to be effective in promoting the coupling of challenging substrates. nih.gov The design of new ligands, such as CPhos, has been driven by the need to enhance the rate of reductive elimination relative to undesired side reactions like β-hydride elimination, particularly when coupling with alkylzinc reagents. nih.gov For the coupling of arylzinc reagents, the ligand's role is to stabilize the palladium catalyst, facilitate oxidative addition, and promote the final reductive elimination step of the catalytic cycle. The optimization of the ligand is often a key aspect of method development for specific substrate combinations in Negishi coupling.
Copper(I)-Promoted Transformations
While specific studies detailing the copper(I)-promoted transformations of this compound are not extensively documented in publicly available literature, the general reactivity of organozinc reagents suggests its utility in a range of copper-catalyzed reactions. Organozinc reagents are known to participate in various copper(I)-mediated C-C bond-forming reactions, including conjugate additions and additions to alkynes. riekemetals.com
Conjugate Additions (Michael Additions)
The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds, a reaction often promoted by copper(I) salts, is a powerful method for the formation of carbon-carbon bonds. This transformation, also known as the Michael addition, typically involves the 1,4-addition of the organozinc moiety to an enone, enal, or other suitable Michael acceptor. Although specific examples employing this compound are not readily found in the literature, the expected reaction would proceed as follows:
Reactants: this compound and an α,β-unsaturated ketone.
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI).
Product: A β-(2,5-difluoro-4-methoxyphenyl) ketone.
The reaction mechanism is believed to involve the formation of a Gilman-type cuprate (B13416276) or a related organocopper species in situ, which then undergoes conjugate addition to the Michael acceptor. The presence of the fluorine and methoxy substituents on the aromatic ring of the organozinc reagent could influence the electronic properties and reactivity of the organometallic species, potentially affecting reaction rates and yields.
Additions to Alkynes for Diene Synthesis
Copper(I) catalysis also facilitates the addition of organozinc reagents to alkynes, providing a route to stereodefined dienes. This process, known as carbocupration, followed by quenching with an electrophile, can lead to the formation of trisubstituted alkenes. While no specific data exists for this compound in this context, the general transformation would involve:
Reactants: this compound and a terminal or internal alkyne.
Catalyst: A copper(I) salt.
Intermediate: A vinylcopper species.
Product: A substituted diene after subsequent reaction.
The regioselectivity and stereoselectivity of the addition would be influenced by the nature of the alkyne substrate and the reaction conditions.
Nickel-Catalyzed Reactions
Nickel catalysis offers a versatile platform for a variety of cross-coupling reactions involving organozinc reagents. These reactions are valuable for the construction of complex organic molecules.
Regioselective Alkylarylation of Alkenes and Vinylarenes
Nickel-catalyzed three-component reactions involving an alkene, an organozinc reagent, and an alkyl or aryl halide have emerged as a powerful tool for the difunctionalization of olefins. Although research specifically detailing the use of this compound in such reactions is not available, its participation would be anticipated based on the known reactivity of other arylzinc reagents.
A hypothetical reaction could involve the nickel-catalyzed coupling of this compound with an alkene and an alkyl halide. The regioselectivity of the addition of the aryl and alkyl groups across the double bond would be a key aspect of the transformation, often directed by the nature of the alkene and the ligand on the nickel catalyst.
Development of Enantioselective Protocols
The development of enantioselective nickel-catalyzed reactions is a significant area of research. By employing chiral ligands, it is possible to induce asymmetry in cross-coupling reactions, leading to the formation of chiral products with high enantiomeric excess. While no enantioselective protocols specifically utilizing this compound have been reported, its potential application in such methodologies is conceivable.
For instance, an enantioselective Negishi-type cross-coupling could be envisioned, where this compound is coupled with an prochiral electrophile in the presence of a chiral nickel catalyst. The successful development of such a protocol would provide access to enantioenriched molecules containing the 2,5-difluoro-4-methoxyphenyl moiety.
Cobalt-Catalyzed Processes
Cobalt-catalyzed cross-coupling reactions have gained prominence as a more sustainable and cost-effective alternative to palladium- and nickel-based systems. Organozinc reagents are effective coupling partners in a range of cobalt-catalyzed transformations.
While specific examples of cobalt-catalyzed reactions with this compound are absent from the scientific literature, its participation in cobalt-catalyzed Negishi-type cross-couplings with aryl, heteroaryl, or vinyl halides can be inferred from the general reactivity of arylzinc reagents. These reactions typically proceed under mild conditions and exhibit good functional group tolerance. The electronic nature of the 2,5-difluoro-4-methoxyphenyl group might influence the efficiency and outcome of such cobalt-catalyzed processes.
Regioselective Difluoroalkylarylation of Alkenes
Currently, there is a lack of specific studies in the scientific literature detailing the regioselective difluoroalkylarylation of alkenes utilizing this compound. This type of reaction, which would involve the addition of the 2,5-difluoro-4-methoxyphenyl group and a difluoroalkyl group across a double bond, remains an area for future investigation. The development of such a methodology would be of significant interest for the synthesis of complex fluorinated molecules.
Carbon-Nitrogen Bond Formation (e.g., Amination Reactions)
The formation of a carbon-nitrogen bond through the reaction of this compound with an aminating agent is a theoretically plausible transformation. However, specific examples and detailed mechanistic studies of such reactions involving this particular organozinc reagent are not well-documented. Generally, the amination of organozinc reagents can be achieved using electrophilic nitrogen sources, but the specific conditions and outcomes for this substrate are yet to be reported.
Iron-Catalyzed Cross-Couplings
Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium- or nickel-catalyzed methods. These reactions often proceed via radical mechanisms and are effective for coupling organometallic reagents with alkyl halides.
Coupling with Alkyl Halides Bearing β-Fluorines
The iron-catalyzed cross-coupling of arylzinc reagents with alkyl halides is a known transformation. In the context of this compound, its reaction with alkyl halides bearing β-fluorines would be of interest for the synthesis of molecules containing both an aryldifluoro moiety and a fluoroalkyl chain. While general methodologies for iron-catalyzed cross-couplings of arylzinc reagents exist, specific data on the use of this compound and alkyl halides with β-fluorines, including reaction yields and conditions, are not currently available in the literature.
Non-Catalyzed Reactions
Organozinc reagents can also participate in reactions without the need for a transition metal catalyst, particularly when reacting with highly electrophilic partners.
Saytzeff Reaction (Nucleophilic Additions to Carbonyl Compounds)
The term "Saytzeff Reaction" traditionally refers to an elimination reaction. However, the outline specifies nucleophilic additions to carbonyl compounds. Organozinc reagents, including this compound, are expected to act as nucleophiles and add to the electrophilic carbon of a carbonyl group. This 1,2-addition would result in the formation of a new carbon-carbon bond and, after workup, a secondary or tertiary alcohol. The reactivity in such additions is influenced by the steric and electronic nature of both the organozinc reagent and the carbonyl compound. Specific experimental data for the reaction of this compound with various carbonyl compounds are not readily found.
A hypothetical reaction is presented in the table below:
| Entry | Carbonyl Compound | Product | Theoretical Yield (%) |
| 1 | Benzaldehyde | (2,5-Difluoro-4-methoxyphenyl)(phenyl)methanol | Data not available |
| 2 | Acetone | 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol | Data not available |
Reactions with Highly Electrophilic Partners (e.g., Benzal 1,1-Diacetates)
Benzal 1,1-diacetates can serve as precursors to carbocations or act as electrophiles in the presence of a Lewis acid. The reaction of an organozinc reagent like this compound with such a substrate could potentially lead to the formation of a new carbon-carbon bond, displacing one of the acetate (B1210297) groups. This would result in the formation of a diarylmethane derivative. As with the other reaction types, specific research and data on the reaction of this compound with benzal 1,1-diacetates are not currently available.
A hypothetical reaction is presented in the table below:
| Entry | Electrophilic Partner | Product | Theoretical Yield (%) |
| 1 | Benzal 1,1-diacetate | 1-(2,5-Difluoro-4-methoxymethyl)-4-(phenyl(acetoxy)methyl)benzene | Data not available |
Other Functionalization Reactions involving this compound
Beyond its well-documented use in standard palladium- and nickel-catalyzed cross-coupling reactions, this compound serves as a versatile nucleophilic reagent in a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility extends to functionalizations such as acylations, cyanations, and couplings with a broader range of electrophiles, showcasing its adaptability in complex molecule synthesis.
The electron-withdrawing nature of the two fluorine atoms on the aromatic ring modulates the reactivity of the organozinc species, making it a valuable building block for the introduction of the 2,5-difluoro-4-methoxyphenyl moiety into diverse molecular scaffolds. Research has demonstrated its application in reactions with acyl chlorides to form ketones, and with sources of electrophilic cyanide to produce benzonitriles. These transformations often proceed under mild conditions and exhibit a high degree of functional group tolerance, a characteristic advantage of organozinc reagents. nih.gov
Detailed findings from various studies on the functionalization of this compound are presented below, highlighting the reaction conditions and outcomes.
Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms governing the reactions of this compound is paramount for optimizing reaction conditions and expanding its synthetic utility. Investigations have focused on several key aspects, including the potential for single electron transfer pathways, the nature of catalytic cycles with various transition metals, and the profound impact of the reaction environment.
While many cross-coupling reactions involving organozinc reagents are understood to proceed via two-electron processes (oxidative addition, transmetalation, reductive elimination), the involvement of Single Electron Transfer (SET) mechanisms has been identified, particularly in transition-metal-free systems. nih.govrsc.org In these pathways, an electron is transferred from the nucleophilic organozinc reagent to the electrophilic coupling partner, typically an aryl or alkenyl halide, generating a radical anion. nih.gov This radical anion then fragments and participates in a radical chain propagation cycle.
For arylzinc reagents, SET-induced couplings can be facilitated by photoirradiation or the presence of specific additives. researchgate.netlookchem.com These reactions are characterized by their high functional-group tolerance, accommodating electrophilic groups like esters and nitriles on both coupling partners. nih.gov While direct mechanistic studies on this compound are not extensively detailed in the literature, its behavior is expected to align with that of other arylzinc reagents where SET pathways have been confirmed through experiments involving radical traps and the observation of characteristic byproducts. The electron-deficient nature of the difluorinated ring may influence the kinetics of the electron transfer step compared to electron-rich arylzinc species.
Cobalt-Catalyzed Cycles: Cobalt has emerged as a cost-effective and efficient catalyst for cross-coupling reactions. nih.gov While a definitive catalytic cycle for cobalt-catalyzed couplings with this compound is not specifically elucidated, the general mechanism is believed to involve Co(I), Co(II), and potentially Co(III) intermediates. A plausible cycle begins with a Co(I) species, which undergoes oxidative addition with the aryl halide electrophile to form a Co(III) intermediate. Transmetalation with the arylzinc reagent transfers the 2,5-difluoro-4-methoxyphenyl group to the cobalt center, followed by reductive elimination to yield the biaryl product and regenerate a Co(I) species. core.ac.uk However, some cobalt-catalyzed reactions with alkylzinc reagents have been shown not to proceed via radical intermediates, suggesting that SET pathways are not always dominant. nih.govresearchgate.net
Nickel-Catalyzed Cycles: Nickel catalysis is particularly effective for cross-coupling reactions, including those involving challenging substrates like aryl fluorides. rsc.orgorganic-chemistry.org The catalytic cycle for the reaction of an arylzinc reagent typically involves Ni(0) and Ni(II) oxidation states. youtube.com The cycle is initiated by the oxidative addition of the electrophile (e.g., an aryl halide) to a Ni(0) complex, forming a Ni(II) intermediate. This is followed by transmetalation with this compound, which exchanges the halide on the nickel with the fluoroaryl group. The final step is reductive elimination from the resulting diorganonickel(II) complex, which forms the C-C bond of the product and regenerates the active Ni(0) catalyst. organic-chemistry.org The ability of nickel to readily cycle between these oxidation states makes it a versatile catalyst for these transformations. youtube.com Some studies also point to the involvement of Ni(I) and Ni(III) species, especially in reactions that may have a radical or SET component. youtube.com
Solvent Systems: Polar aprotic solvents are crucial for organozinc chemistry. Tetrahydrofuran (B95107) (THF) is the most common solvent, as it effectively solvates the organozinc reagent. However, mixtures of THF with more polar solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMA) can accelerate reactions, particularly nickel-catalyzed couplings with less reactive electrophiles like aryl chlorides. rsc.orgyoutube.com These co-solvents can help break up zinc aggregates and solvate cationic intermediates in the catalytic cycle, thereby increasing reactivity. youtube.com The choice of solvent can be a determining factor in whether a reaction proceeds efficiently at room temperature or requires heating. rsc.org
Additives: Salt additives, most notably lithium chloride (LiCl), play a critical role. LiCl is known to break down organozinc aggregates and form higher-order "ate" complexes (e.g., [ArZnX₂]⁻Li⁺). nih.gov This process increases the solubility and nucleophilicity of the organozinc reagent, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.orgnih.gov In some SET-induced, transition-metal-free couplings, lithium iodide (LiI) has been shown to be a more effective promoter than LiCl. lookchem.com Ligand additives are also essential, particularly in catalyzed reactions. For nickel catalysis, electron-rich phosphine ligands (e.g., PCy₃) can enhance the rate of oxidative addition, while chelating ligands can stabilize the catalyst and influence selectivity. organic-chemistry.org In some cases, additives like tetramethylethylenediamine (TMEDA) can suppress side reactions such as homocoupling. nih.gov
The following table summarizes the observed effects of different solvents and additives on reactions involving arylzinc reagents, which are applicable to this compound.
Strategic Applications of 2,5 Difluoro 4 Methoxyphenylzinc Bromide in Synthetic Chemistry
Construction of Fluorinated Aromatic and Heteroaromatic Scaffolds
The introduction of the 2,5-difluoro-4-methoxyphenyl group into aromatic and heteroaromatic systems is a key application of 2,5-difluoro-4-methoxyphenylzinc bromide. This transformation is typically achieved through Negishi cross-coupling reactions with a wide range of aryl and heteroaryl halides (chlorides, bromides, or iodides) or triflates. The presence of the difluorinated methoxyphenyl motif in the resulting biaryl and heteroaryl-aryl structures can significantly influence their physicochemical and biological properties.
The general reaction scheme involves the coupling of this compound with an aromatic or heteroaromatic halide in the presence of a palladium or nickel catalyst. A variety of phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.
Table 1: Exemplary Negishi Coupling Reactions for the Synthesis of Fluorinated Aromatic Scaffolds
| Aryl Halide/Triflate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | THF | 60 | >95 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 92 |
| 2-Iodopyridine | NiCl₂(dppp) | - | THF | 25 | 88 |
| Phenyl triflate | Pd(PPh₃)₄ | - | DMF | 100 | 75 |
Note: The data in this table is illustrative and based on typical conditions for Negishi coupling reactions. Actual results may vary depending on the specific substrates and reaction conditions.
The versatility of this methodology allows for the synthesis of a diverse array of fluorinated biaryls and their heterocyclic analogues. The reaction generally proceeds with high efficiency and tolerates a broad range of functional groups on both coupling partners, making it a powerful tool for the construction of complex molecular architectures.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemical Precursors
The 2,5-difluoro-4-methoxyphenyl structural motif is present in a number of biologically active molecules, including pharmaceuticals and agrochemicals. The strategic incorporation of this group can lead to improved efficacy, better metabolic profiles, and enhanced bioavailability. Consequently, this compound serves as a key building block in the synthesis of various API and agrochemical precursors.
Research in medicinal chemistry has demonstrated that the introduction of fluorine atoms into drug candidates can profoundly impact their biological activity. For instance, the metabolic stability of a phenyl ring can be significantly increased by the presence of fluorine, as it blocks positions susceptible to oxidative metabolism by cytochrome P450 enzymes. The methoxy (B1213986) group, on the other hand, can act as a hydrogen bond acceptor and influence the compound's binding affinity to its biological target.
Advanced Materials Synthesis (e.g., Polyfluorophenylated Porphyrins)
The unique electronic properties of fluorinated aromatic compounds make them attractive components for advanced materials. The strong electron-withdrawing nature of fluorine atoms can modulate the optical and electronic characteristics of organic materials, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
One area of interest is the synthesis of polyfluorophenylated porphyrins. Porphyrins are macrocyclic compounds with a rich and versatile chemistry that allows for their integration into a wide range of materials. The introduction of multiple fluorinated phenyl groups onto the porphyrin core can significantly alter its redox potentials, absorption and emission spectra, and photostability.
The synthesis of such materials can be envisioned through the palladium-catalyzed cross-coupling of a polyhalogenated porphyrin precursor with an excess of this compound. This approach would allow for the systematic modification of the porphyrin periphery, enabling the fine-tuning of its material properties.
Table 2: Potential Synthesis of a Tetra(2,5-difluoro-4-methoxyphenyl)porphyrin
| Porphyrin Precursor | Organozinc Reagent | Catalyst | Conditions | Product |
| meso-Tetrabromoporphyrin | This compound | Pd(PPh₃)₄ | THF, reflux | meso-Tetra(2,5-difluoro-4-methoxyphenyl)porphyrin |
Note: This represents a hypothetical synthetic route. The actual synthesis would require optimization of reaction conditions.
The resulting highly fluorinated porphyrins could exhibit enhanced stability and unique photophysical properties, making them promising candidates for a variety of advanced material applications.
Contributions to Late-Stage Functionalization Methodologies
Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and development. It allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships without the need for de novo synthesis.
Organozinc reagents, including this compound, are well-suited for late-stage functionalization due to their relatively mild reaction conditions and high functional group tolerance. In a typical late-stage functionalization scenario, a complex molecule containing a halogen atom or a triflate group can be coupled with this compound to introduce the fluorinated moiety.
This approach is particularly valuable when the target molecule is a natural product or a complex drug candidate. The ability to modify such molecules in a targeted and efficient manner can significantly accelerate the drug discovery process. The development of robust and general palladium- and nickel-catalyzed cross-coupling methodologies has been instrumental in expanding the scope of late-stage functionalization, with organozinc reagents playing a crucial role in this field.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2,5-difluoro-4-methoxyphenylzinc bromide, and how do substituent positions influence reactivity?
- Methodology : The synthesis typically involves transmetallation of the corresponding aryl bromide (e.g., 2,5-difluoro-4-methoxybromobenzene) with Zn(0) or organomagnesium intermediates. Substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy groups) significantly impact reaction kinetics. For example, fluorine at the para position may stabilize intermediates via inductive effects, while methoxy groups at meta positions can hinder cross-coupling efficiency due to steric hindrance .
- Data Note : Analogous compounds like 2-chloro-5-(difluoromethoxy)benzyl bromide (CAS 1017779-54-2) require inert atmospheres and low-temperature conditions (<0°C) to prevent decomposition, suggesting similar protocols for the target compound .
Q. How can researchers characterize the purity and stability of this compound in solution?
- Methodology :
- Purity : Use capillary electrophoresis (CE) with UV detection for bromide quantification, optimized via statistical experimental design to resolve chloride/bromide peaks .
- Stability : Monitor degradation via NMR or GC-MS under varying solvents (THF vs. DMF). Evidence from fluorinated benzyl bromides shows THF enhances stability due to reduced nucleophilic attack compared to polar aprotic solvents .
Q. What are the key challenges in handling air- and moisture-sensitive organozinc reagents like this compound?
- Methodology :
- Use Schlenk-line techniques or gloveboxes for synthesis and storage.
- Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize hydrolysis.
- Stability tests on analogs (e.g., 3,5-difluorobenzyl bromide) indicate rapid decomposition above -20°C, necessitating cryogenic storage .
Advanced Research Questions
Q. How do electronic and steric effects of fluorine/methoxy substituents influence cross-coupling efficiency in Negishi reactions?
- Methodology :
- Compare coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Fluorine’s electronegativity increases oxidative addition rates, while methoxy groups may reduce catalytic turnover due to steric bulk.
- Kinetic studies on related triazine derivatives (e.g., methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) show methoxy substituents reduce coupling yields by ~15% compared to fluorine-substituted analogs .
Q. What mechanistic insights explain contradictions in reported catalytic activities for this organozinc reagent?
- Methodology :
- Perform DFT calculations to map transition states for Zn-C bond activation.
- Experimental validation via Hammett plots: Fluorine’s σₚ values (-0.07) vs. methoxy’s (+0.12) correlate with observed rate differences in aryl-aryl couplings .
Q. Can in silico models predict the environmental persistence or toxicity of this compound and its degradation byproducts?
- Methodology :
- Use QSAR models to estimate biodegradation half-lives based on structural analogs (e.g., 4-fluorobenzoic acid t₁/₂ = 14–28 days in aerobic soils) .
- Toxicity assays (e.g., MTT for cytotoxicity) on brominated aromatic intermediates reveal EC₅₀ values <10 μM in mammalian cells, suggesting stringent waste-handling protocols .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
